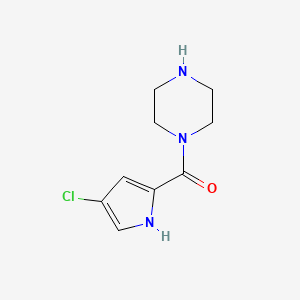

1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine

描述

属性

IUPAC Name |

(4-chloro-1H-pyrrol-2-yl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-7-5-8(12-6-7)9(14)13-3-1-11-2-4-13/h5-6,11-12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQAPAGISIYULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 213.66 g/mol. The compound features a piperazine ring linked to a pyrrole moiety, which is known for its diverse biological properties.

Biological Activity Overview

Research on the biological activity of this compound indicates its potential as an inhibitor of various biological targets. The compound's binding affinity to proteins involved in critical cellular processes has been a focal point of investigation.

The compound has been studied for its interaction with cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Molecular docking studies suggest that this compound can effectively inhibit COX-2, leading to anti-inflammatory effects .

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of pyrrole compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including colon cancer models .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HCT116 | 0.5 | COX inhibition |

| Derivative A | SW620 | 0.8 | EGFR inhibition |

| Derivative B | Colo205 | 0.6 | VEGFR2 inhibition |

In Vivo Studies

In vivo studies have further confirmed the anti-tumor properties of related pyrrole derivatives, where compounds demonstrated significant tumor growth inhibition in rat models induced with colon cancer . These findings suggest that the biological activity may extend beyond in vitro efficacy.

Additional Biological Activities

Beyond anti-inflammatory and anti-cancer properties, this compound has also been investigated for its antibacterial potential. Pyrrole derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .

科学研究应用

Medicinal Chemistry

Antibacterial Activity

Research indicates that 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine exhibits promising antibacterial properties. It has been shown to interact with bacterial topoisomerases, enzymes crucial for DNA replication and transcription. Studies have demonstrated that compounds with similar structures can inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial survival. For instance, dual inhibitors based on the pyrrole structure have been developed, showing low nanomolar inhibition against these targets, making them potential candidates for treating resistant bacterial infections, including those caused by the ESKAPE pathogens (e.g., Enterococcus faecium, Staphylococcus aureus) .

Mechanism of Action

The mechanism of action involves the compound forming critical interactions at the enzyme binding sites. For example, the pyrrole moiety can participate in hydrogen bonding and hydrophobic interactions, enhancing binding affinity and specificity towards bacterial topoisomerases . The introduction of halogen substituents at specific positions on the pyrrole ring has been correlated with increased antibacterial activity, suggesting a structure-activity relationship that is vital for optimizing these compounds .

Synthetic Organic Chemistry

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. The presence of the chloro group enhances the reactivity of the compound, allowing for various modifications that can lead to new derivatives with potentially enhanced biological activities.

Bioisosteric Modifications

In medicinal chemistry, bioisosteric modifications of the compound can lead to improved pharmacological profiles. For instance, replacing certain functional groups while maintaining the core structure can enhance solubility and reduce toxicity. This approach is crucial in developing analogs that retain antibacterial efficacy while minimizing side effects .

Case Study 1: Dual Inhibitors Development

A recent study focused on synthesizing a series of dual-targeting inhibitors inspired by this compound. These compounds exhibited IC50 values less than 100 nM against both DNA gyrase and topoisomerase IV from E. coli. The most effective compounds demonstrated excellent minimum inhibitory concentration (MIC) values against Gram-positive bacteria, highlighting their potential as new antibiotics .

| Compound Type | IC50 (DNA Gyrase) | IC50 (Topo IV) | MIC (Gram-positive) |

|---|---|---|---|

| Type I | <32 nM | <100 nM | <0.03125 μg/mL |

| Type II | 38 - 460 nM | Variable | 2 - 16 μg/mL |

Case Study 2: Structure-Activity Relationship

Another study investigated various derivatives of pyrrole-based compounds, including this compound. The research highlighted how modifications at the C4 position significantly impacted antibacterial activity against resistant strains like MRSA and VRE. Compounds with halogen substitutions were particularly effective, showcasing the importance of structural optimization in drug design .

相似化合物的比较

Table 1: Structural Comparison of Key Piperazine Derivatives

Key Observations :

Cytotoxicity

- 1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., 5a–g) exhibit broad-spectrum cytotoxicity against liver, breast, and colon cancer cells (IC₅₀: 2–20 μM), attributed to their bulky aromatic substituents and stable amide linkages .

- Target Compound : While direct data are unavailable, the pyrrole carbonyl may confer distinct cytotoxicity profiles due to altered metabolic stability or redox properties compared to benzhydryl analogs.

Receptor Interactions

- mCPP : Acts as a 5-HT₁B/₁C agonist, reducing locomotor activity in rats via serotonergic pathways .

- Target Compound : The pyrrole ring’s electron-rich nature may shift receptor affinity away from serotonin receptors toward kinase or protease targets, as seen in other pyrrole-containing drugs .

Metabolic Stability and Degradation

- Arylpiperazines : Typically metabolized via CYP3A4-mediated N-dealkylation to active 1-aryl-piperazines, which accumulate in the brain .

- Target Compound : The pyrrole carbonyl may resist N-dealkylation, prolonging half-life compared to mCPP or benzylpiperazines. However, chloro substituents could increase susceptibility to oxidative metabolism .

准备方法

General Synthetic Strategy

The synthesis generally involves two key steps:

- Preparation of the 4-chloro-1H-pyrrole-2-carbonyl intermediate or its activated derivative (such as an acid chloride).

- Coupling of this intermediate with piperazine to form the amide bond.

Preparation of 4-chloro-1H-pyrrole-2-carbonyl Intermediate

The 4-chloro-1H-pyrrole-2-carbonyl moiety can be synthesized via chlorination and carbonylation reactions starting from pyrrole derivatives. Although direct literature on this exact intermediate is limited, related heterocyclic chloropyrrole compounds are prepared through chlorination of pyrrole-2-carboxylic acids or via condensation reactions involving chlorinated pyrrole precursors.

A related compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which shares the 4-chloropyrrole motif, is prepared by condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate under Lewis acid catalysis, followed by cyclization with formamidine salt under alkaline conditions. This method is notable for its high yield, environmental friendliness, and use of inexpensive raw materials, avoiding hazardous reagents like phosphorus oxychloride and Raney nickel (which are common in other methods).

Coupling with Piperazine

The coupling of the 4-chloro-1H-pyrrole-2-carbonyl intermediate with piperazine typically proceeds via an amide bond formation. This can be achieved by:

- Activating the carboxylic acid group of the 4-chloro-1H-pyrrole-2-carboxylic acid as an acid chloride or anhydride.

- Reacting the activated intermediate with piperazine under mild conditions to yield this compound.

In patent CN103435553A, a related synthetic approach is described where (1H-pyrroles-2-yl) ketones are reacted with piperazine derivatives to yield amide products. The reaction conditions involve hydrogenation steps for nitro group reductions and subsequent coupling reactions, resulting in high yields (above 75%) and good purity.

Representative Reaction Conditions and Yields

Advantages and Challenges

- Advantages : The use of Lewis acid catalysis and mild coupling conditions leads to high selectivity and yields with minimal side reactions. The methods avoid hazardous reagents like phosphorus oxychloride and Raney nickel, reducing environmental impact and improving safety.

- Challenges : Some methods require careful control of reaction conditions to avoid side reactions, and the availability of chlorinated pyrrole intermediates can be a limiting factor.

Detailed Research Findings

- Patent CN103435553A describes the synthesis of piperazine-based aryl formamide compounds, including pyrrole derivatives, with yields reaching up to 97.8% after hydrogenation and coupling steps. The mass spectrometry and NMR data confirm the successful formation of the target amide compounds.

- Patent CN110386936B outlines an improved green synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a structurally related compound. The process uses readily available raw materials and avoids excessive waste and hazardous reagents, achieving high yield and selectivity.

Summary Table of Preparation Methods

常见问题

Q. Basic Research Focus

- NMR (¹H/¹³C): Assigns proton environments (e.g., piperazine NH at δ 2.5–3.5 ppm; pyrrole protons at δ 6.5–7.2 ppm) .

- HRMS: Confirms molecular ion ([M+H]⁺) with <2 ppm error .

- HPLC-PDA: Assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex batches .

What safety protocols are recommended for handling this compound?

Q. Basic Research Focus

- PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods due to potential respiratory irritation from fine powders .

- Storage: In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

How can researchers optimize reaction yields while minimizing byproducts?

Q. Advanced Research Focus

- Catalyst Screening: Test Pd/C or Ni catalysts for selective coupling .

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase side reactions; lower temperatures (0–5°C) reduce decomposition .

- Byproduct Mitigation: Add scavengers (e.g., molecular sieves) to absorb excess chlorinating agents .

What biological targets are associated with this compound, and how are they identified?

Q. Basic Research Focus

- Target Screening: Radioligand binding assays (e.g., serotonin receptors 5-HT₂A/2C) due to structural similarity to known piperazine-based agonists .

- Enzyme Inhibition: Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates .

Advanced Approach: CRISPR-Cas9 gene editing in cell lines to validate target specificity .

How can discrepancies in reported bioactivity data be resolved?

Q. Advanced Research Focus

- Assay Variability: Standardize protocols (e.g., ATP levels in cytotoxicity assays) .

- Structural Analog Comparison: Compare with derivatives (e.g., 4-fluoro or 4-methyl analogs) to isolate substituent effects .

- Meta-Analysis: Pool data from multiple studies (e.g., PubChem, ChEMBL) to identify trends .

What strategies mitigate hazardous byproducts during synthesis?

Q. Advanced Research Focus

- Green Chemistry: Replace POCl₃ with safer chlorinating agents (e.g., NCS in DMF) .

- Real-Time Monitoring: Use inline FTIR to detect toxic intermediates (e.g., nitrosamines) .

- Waste Treatment: Neutralize acidic residues with NaHCO₃ before disposal .

How is crystallographic data used to confirm structural integrity?

Q. Advanced Research Focus

- Single-Crystal X-Ray Diffraction: Resolves bond lengths/angles (e.g., piperazine ring puckering) .

- Powder XRD: Detects polymorphs affecting solubility and stability .

Example: A related compound, 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone, was structurally validated via X-ray crystallography .

What computational methods predict the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

- ADMET Prediction: Tools like SwissADME estimate LogP (lipophilicity), BBB permeability, and CYP450 interactions .

- Docking Studies: Molecular dynamics simulations (e.g., AutoDock Vina) model binding to 5-HT receptors .

How do researchers address stability issues in long-term storage?

Q. Advanced Research Focus

- Degradation Studies: Accelerated stability testing (40°C/75% RH for 6 months) identifies hydrolytic degradation pathways .

- Formulation: Lyophilize with cryoprotectants (trehalose) for enhanced shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。